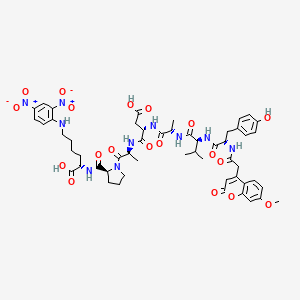

Mca-YVADAP-Lys(Dnp)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H64N10O19/c1-27(2)46(60-49(71)38(21-30-11-14-33(64)15-12-30)57-43(65)22-31-23-45(68)82-42-25-34(81-5)16-17-35(31)42)51(73)55-28(3)47(69)59-39(26-44(66)67)48(70)56-29(4)52(74)61-20-8-10-40(61)50(72)58-37(53(75)76)9-6-7-19-54-36-18-13-32(62(77)78)24-41(36)63(79)80/h11-18,23-25,27-29,37-40,46,54,64H,6-10,19-22,26H2,1-5H3,(H,55,73)(H,56,70)(H,57,65)(H,58,72)(H,59,69)(H,60,71)(H,66,67)(H,75,76)/t28-,29-,37-,38-,39-,40-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXKHBNLWUCNOC-XUFBPUFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H64N10O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1145.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mca-YVADAP-Lys(Dnp)-OH: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mca-YVADAP-Lys(Dnp)-OH is a highly sensitive and specific fluorogenic substrate utilized in the detection and quantification of the enzymatic activity of caspase-1 and angiotensin-converting enzyme 2 (ACE2). This peptide-based substrate operates on the principle of Fluorescence Resonance Energy Transfer (FRET). In its intact state, the fluorescence of the 7-methoxycoumarin-4-acetyl (Mca) group is quenched by the 2,4-dinitrophenyl (Dnp) group. Upon enzymatic cleavage of the peptide backbone, the Mca fluorophore and the Dnp quencher are separated, leading to a measurable increase in fluorescence intensity. This guide provides an in-depth overview of the core properties, experimental protocols, and relevant signaling pathways associated with this compound.

Core Properties and Mechanism of Action

This compound is a synthetic peptide with the amino acid sequence Tyr-Val-Ala-Asp-Ala-Pro-Lys. The N-terminus is modified with a fluorescent Mca group, and the epsilon-amino group of the C-terminal lysine residue is attached to a Dnp quenching group.

Mechanism of Action: The substrate is designed to be specifically recognized and cleaved by caspase-1 and ACE2.[1][2]

-

Caspase-1 Cleavage: Caspase-1, a key mediator of inflammation and apoptosis, recognizes and cleaves the peptide bond C-terminal to the aspartic acid (Asp) residue within the YVAD sequence.[1]

-

ACE2 Cleavage: ACE2, a carboxypeptidase involved in the renin-angiotensin system and the cellular receptor for SARS-CoV-2, cleaves the peptide bond between the proline (Pro) and lysine (Lys) residues.

This enzymatic cleavage separates the Mca fluorophore from the Dnp quencher, disrupting the FRET process and resulting in a significant increase in fluorescence emission. The rate of this fluorescence increase is directly proportional to the enzymatic activity.

Quantitative Data

| Property | Value | Reference(s) |

| Molecular Formula | C₅₃H₆₄N₁₀O₁₉ | |

| Molecular Weight | 1145.1 g/mol | [3] |

| Excitation Wavelength | ~325-328 nm | [2] |

| Emission Wavelength | ~392-420 nm | [2] |

| Purity | ≥95% (as determined by HPLC) | [1] |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. | [1] |

Note: Specific kinetic parameters (Km and kcat) for this compound with caspase-1 and ACE2 are not consistently reported across commercial suppliers. Researchers are advised to determine these values empirically for their specific assay conditions.

Experimental Protocols

Caspase-1 Activity Assay

This protocol provides a general framework for measuring caspase-1 activity in cell lysates or purified enzyme preparations.

Materials:

-

This compound substrate

-

Recombinant or purified caspase-1 (positive control)

-

Caspase-1 inhibitor (e.g., Ac-YVAD-CMK) (negative control)

-

Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Sample Preparation:

-

Prepare cell lysates by incubating cells in lysis buffer on ice for 30 minutes, followed by centrifugation to pellet cellular debris.

-

Determine the protein concentration of the supernatant.

-

-

Assay Setup:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

In a 96-well black microplate, add the following to each well:

-

Sample Wells: 50 µL of cell lysate (containing 50-200 µg of protein) and 50 µL of assay buffer.

-

Positive Control: 50 µL of assay buffer containing a known amount of active caspase-1.

-

Negative Control: 50 µL of cell lysate pre-incubated with a caspase-1 inhibitor for 30 minutes at 37°C.

-

Blank: 100 µL of assay buffer.

-

-

-

Reaction Initiation and Measurement:

-

Add this compound to each well to a final concentration of 10-50 µM.

-

Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~325 nm and an emission wavelength of ~395 nm.

-

Take readings every 1-2 minutes for at least 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (change in fluorescence intensity per minute).

-

The specific activity of caspase-1 can be determined by comparing the rate of the sample to a standard curve generated with a known concentration of the Mca fluorophore.

-

ACE2 Activity Assay

This protocol outlines a method for determining ACE2 activity.

Materials:

-

This compound substrate

-

Recombinant human ACE2 (positive control)

-

ACE2 inhibitor (e.g., MLN-4760) (negative control)

-

Assay buffer (e.g., 75 mM Tris-HCl, pH 7.5, 1 M NaCl, 0.5 mM ZnCl₂)[4]

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Sample Preparation:

-

Prepare samples (e.g., cell lysates, tissue homogenates, or purified enzyme) in assay buffer.

-

Determine the protein concentration of the samples.

-

-

Assay Setup:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

In a 96-well black microplate, add the following to each well:

-

Sample Wells: 50 µL of sample and 50 µL of assay buffer.

-

Positive Control: 50 µL of assay buffer containing a known amount of active ACE2.

-

Negative Control: 50 µL of sample pre-incubated with an ACE2 inhibitor for 30 minutes at 37°C.

-

Blank: 100 µL of assay buffer.

-

-

-

Reaction Initiation and Measurement:

-

Add this compound to each well to a final concentration of 10-50 µM.

-

Incubate the plate at 37°C and measure the fluorescence intensity at an excitation wavelength of ~325 nm and an emission wavelength of ~395 nm at various time points (e.g., every 5-10 minutes for 1-2 hours).

-

-

Data Analysis:

-

Determine the rate of the reaction from the linear portion of the fluorescence versus time plot.

-

Quantify ACE2 activity by comparing the sample's reaction rate to that of a standard curve generated with a known amount of the free Mca fluorophore.

-

Signaling Pathways and Experimental Workflows

Caspase-1 Activation in the Inflammasome Pathway

Caspase-1 is a central component of the inflammasome, a multiprotein complex that assembles in response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). The activation of caspase-1 leads to the cleavage of pro-inflammatory cytokines IL-1β and IL-18, as well as gasdermin D, inducing pyroptosis, a pro-inflammatory form of programmed cell death.

Caption: Caspase-1 activation within the inflammasome complex.

FRET-Based Enzyme Activity Assay Workflow

The following diagram illustrates the general workflow for a FRET-based enzymatic assay using this compound.

Caption: General workflow for a FRET-based enzyme activity assay.

Logical Relationship of FRET Mechanism

This diagram illustrates the principle of FRET and its disruption upon enzymatic cleavage.

Caption: Logical diagram of the FRET mechanism for this compound.

Conclusion

This compound is a valuable tool for researchers studying the enzymatic activities of caspase-1 and ACE2. Its FRET-based mechanism allows for sensitive and continuous monitoring of enzyme kinetics. The provided protocols and diagrams serve as a comprehensive guide for the effective utilization of this substrate in various research and drug development applications. Proper experimental design, including the use of appropriate controls and optimization of assay conditions, is crucial for obtaining accurate and reproducible results.

References

An In-Depth Technical Guide to the Mechanism and Application of Mca-YVADAP-Lys(Dnp)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH, detailing its mechanism of action, its dual specificity for caspase-1 and angiotensin-converting enzyme 2 (ACE2), and its application in quantitative enzyme activity assays. This document includes detailed experimental protocols, a summary of quantitative data, and visual representations of the underlying biochemical pathways and experimental workflows to support researchers in the fields of apoptosis, inflammation, and cardiovascular research.

Core Mechanism of Action: Fluorescence Resonance Energy Transfer (FRET)

This compound is a synthetic peptide substrate designed to quantify the proteolytic activity of specific enzymes through a process known as Fluorescence Resonance Energy Transfer (FRET). The peptide sequence, Tyr-Val-Ala-Asp-Ala-Pro, is flanked by a fluorescent donor molecule, (7-Methoxycoumarin-4-yl)acetyl (Mca), at the N-terminus and a quencher molecule, 2,4-Dinitrophenyl (Dnp), attached to a lysine residue at the C-terminus.

In its intact state, the close proximity of the Mca and Dnp moieties allows for efficient FRET to occur. When the Mca fluorophore is excited by an external light source, it transfers its energy to the nearby Dnp quencher non-radiatively. This energy transfer prevents the Mca group from emitting a photon, resulting in a low fluorescence signal.

Upon enzymatic cleavage of the peptide backbone at a specific recognition site between the Mca and Dnp, the fluorophore and quencher are separated. This separation disrupts FRET, and the Mca molecule, upon excitation, can now release its energy as a fluorescent signal. The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity.

Dual Substrate Specificity

This compound is recognized and cleaved by at least two distinct proteases, caspase-1 and angiotensin-converting enzyme 2 (ACE2), at different positions within the peptide sequence.

-

Caspase-1: This cysteine protease, a key mediator of inflammation and apoptosis, recognizes the tetrapeptide sequence YVAD and cleaves the peptide bond C-terminal to the aspartic acid (Asp) residue.

-

ACE2: This zinc metalloprotease, a central regulator of the renin-angiotensin system, exhibits carboxypeptidase activity and cleaves the peptide bond between the proline (Pro) and lysine (Lys) residues.[1]

This dual specificity necessitates the use of specific inhibitors to differentiate between caspase-1 and ACE2 activity when both enzymes may be present in a sample.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound. Note that specific kinetic constants (Km and kcat) for this substrate are not consistently reported across the literature and can vary depending on the experimental conditions.

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value |

| Molecular Formula | C₅₃H₆₄N₁₀O₁₉ |

| Molecular Weight | ~1145.1 g/mol |

| Excitation Wavelength | 320-328 nm |

| Emission Wavelength | 392-420 nm |

| Solubility | Soluble in DMSO |

Table 2: Enzyme Specificity and Cleavage Sites

| Enzyme | Recognition Sequence | Cleavage Site |

| Caspase-1 | YVAD | After Aspartic Acid (D) |

| ACE2 | AP | Between Proline (P) and Lysine (K)[1] |

Experimental Protocols

Caspase-1 Activity Assay

This protocol provides a framework for measuring caspase-1 activity in cell lysates or purified enzyme preparations.

Materials:

-

This compound substrate

-

Caspase-1 Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

-

Recombinant active caspase-1 (for positive control)

-

Caspase-1 specific inhibitor (e.g., Ac-YVAD-CHO)

-

Cell lysate or purified enzyme sample

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare Reagents:

-

Reconstitute this compound in DMSO to a stock concentration of 10 mM.

-

Prepare the Caspase-1 Assay Buffer. Add DTT immediately before use.

-

Prepare a working solution of the substrate by diluting the stock in Caspase-1 Assay Buffer to the desired final concentration (typically 10-50 µM).

-

-

Sample Preparation:

-

Prepare cell lysates by a suitable method (e.g., freeze-thaw cycles, sonication) in a lysis buffer compatible with the assay.

-

Determine the protein concentration of the cell lysates.

-

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) or purified enzyme.

-

For inhibitor controls, pre-incubate the sample with the caspase-1 inhibitor for 10-15 minutes at 37°C before adding the substrate.

-

Include a positive control (recombinant caspase-1) and a negative control (assay buffer alone).

-

-

Initiate Reaction:

-

Add 50 µL of the substrate working solution to each well to initiate the reaction.

-

-

Measurement:

-

Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes, using an excitation wavelength of ~325 nm and an emission wavelength of ~400 nm.

-

-

Data Analysis:

-

Calculate the rate of increase in fluorescence (RFU/min) for each sample.

-

The caspase-1 activity is proportional to the rate of fluorescence increase.

-

ACE2 Activity Assay

This protocol provides a method for measuring ACE2 activity.

Materials:

-

This compound substrate

-

ACE2 Assay Buffer (e.g., 75 mM Tris, 1 M NaCl, 0.5 mM ZnCl₂, pH 7.5)

-

Recombinant active ACE2 (for positive control)

-

ACE2 specific inhibitor (e.g., MLN-4760)

-

Sample (e.g., cell lysate, tissue homogenate, plasma)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare Reagents:

-

Reconstitute this compound in DMSO to a 10 mM stock.

-

Prepare the ACE2 Assay Buffer.

-

Prepare a working solution of the substrate in ACE2 Assay Buffer (typically 10-50 µM).

-

-

Sample Preparation:

-

Prepare samples as appropriate for the source (e.g., lysis for cells/tissues, dilution for plasma).

-

Determine the protein concentration of lysates/homogenates.

-

-

Assay Setup:

-

Add 50 µL of the sample to each well.

-

For inhibitor controls, pre-incubate the sample with the ACE2 inhibitor for 15-20 minutes at 37°C.

-

Include positive and negative controls.

-

-

Initiate Reaction:

-

Add 50 µL of the substrate working solution.

-

-

Measurement:

-

Measure fluorescence kinetically at 37°C with excitation at ~325 nm and emission at ~400 nm.

-

-

Data Analysis:

-

Determine the rate of fluorescence increase to calculate ACE2 activity.

-

Signaling Pathways

Caspase-1 Activation via the Inflammasome

Caspase-1 is activated through the assembly of a multi-protein complex called the inflammasome. This process is typically initiated by pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs). These signals lead to the oligomerization of a sensor protein (e.g., NLRP3), which then recruits an adaptor protein (ASC). ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-activation. Active caspase-1 then cleaves its substrates, including pro-inflammatory cytokines and proteins involved in pyroptosis.

ACE2 in the Renin-Angiotensin System (RAS)

ACE2 plays a crucial counter-regulatory role in the Renin-Angiotensin System (RAS). The classical RAS pathway involves the conversion of angiotensin I to the potent vasoconstrictor angiotensin II by ACE. Angiotensin II exerts its effects primarily through the AT1 receptor, leading to vasoconstriction, inflammation, and fibrosis. ACE2 metabolizes angiotensin II into angiotensin-(1-7), which acts on the Mas receptor to promote vasodilation and anti-inflammatory and anti-fibrotic effects, thereby balancing the actions of angiotensin II.

Conclusion

This compound is a versatile and valuable tool for the quantitative assessment of caspase-1 and ACE2 activity. A thorough understanding of its FRET-based mechanism, dual substrate specificity, and the specific signaling pathways of its target enzymes is essential for its effective application in research and drug development. The protocols and diagrams provided in this guide offer a robust framework for utilizing this substrate to investigate the roles of caspase-1 and ACE2 in various physiological and pathological processes. The use of specific inhibitors is paramount for dissecting the respective contributions of each enzyme to the observed fluorescence signal in complex biological samples.

References

An In-Depth Technical Guide to the Caspase-1 Substrate: Mca-YVAD-APK(Dnp)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response. As a key component of the inflammasome complex, caspase-1 is responsible for the proteolytic processing and activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Its activation is a hallmark of inflammatory signaling pathways and is implicated in numerous physiological and pathological processes, including host defense, pyroptosis, and various inflammatory diseases. The fluorogenic peptide substrate, Mca-YVAD-APK(Dnp)-OH, is a valuable tool for the sensitive and specific detection of caspase-1 activity in vitro. This substrate is also recognized by angiotensin I-converting enzyme-2 (ACE-2)[1][2].

This technical guide provides a comprehensive overview of Mca-YVAD-APK(Dnp)-OH, including its mechanism of action, key quantitative data, a detailed experimental protocol for its use in caspase-1 activity assays, and the relevant signaling pathway context.

Principle of Detection: Fluorescence Resonance Energy Transfer (FRET)

Mca-YVAD-APK(Dnp)-OH is designed based on the principle of Fluorescence Resonance Energy Transfer (FRET)[1]. The peptide backbone contains the amino acid sequence Tyr-Val-Ala-Asp-Ala-Pro-Lys. Attached to the N-terminus is the fluorescent reporter molecule, (7-Methoxycoumarin-4-yl)acetyl (Mca), and attached to the lysine (Lys) residue is the quencher molecule, 2,4-Dinitrophenyl (Dnp)[1].

In its intact state, the close proximity of the Mca fluorophore and the Dnp quencher allows for efficient FRET, resulting in the quenching of the Mca fluorescence. Caspase-1 recognizes and cleaves the peptide bond between alanine (Ala) and aspartic acid (Asp). This cleavage event separates the Mca fluorophore from the Dnp quencher, disrupting FRET and leading to a significant increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the enzymatic activity of caspase-1.

Quantitative Data

| Parameter | Value | Reference |

| Full Chemical Name | Mca-Tyr-Val-Ala-Asp-Ala-Pro-Lys(Dnp)-OH | [1] |

| Molecular Weight | 1145.15 g/mol | N/A |

| Excitation Wavelength | 322 nm | N/A |

| Emission Wavelength | 381 nm | N/A |

| Purity | >95% (as determined by HPLC) | |

| Solubility | Soluble in DMSO | N/A |

| Storage Conditions | Store at -20°C to -70°C, protected from light. Avoid repeated freeze-thaw cycles. | |

| Caspase-1 Cleavage Site | Between Alanine (A) and Aspartic Acid (D) |

Experimental Protocols

This section provides a detailed methodology for a typical in vitro caspase-1 activity assay using Mca-YVAD-APK(Dnp)-OH.

I. Materials and Reagents

-

Mca-YVAD-APK(Dnp)-OH substrate

-

Recombinant active caspase-1 (for positive control and standard curve)

-

Caspase-1 inhibitor (e.g., Ac-YVAD-CMK) (for negative control)

-

Assay Buffer: 20 mM HEPES, pH 7.5, 10% (v/v) glycerol, 2 mM DTT

-

Dimethyl sulfoxide (DMSO)

-

Cell lysate or purified protein sample containing caspase-1

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader with excitation at ~322 nm and emission at ~381 nm

II. Preparation of Reagents

-

Substrate Stock Solution: Prepare a 10 mM stock solution of Mca-YVAD-APK(Dnp)-OH in DMSO. Store this stock solution in small aliquots at -20°C or -70°C, protected from light.

-

Working Substrate Solution: Immediately before use, dilute the 10 mM stock solution to the desired final concentration (typically 10-50 µM) in Assay Buffer. The optimal concentration should be determined empirically.

-

Enzyme Preparation: Thaw the recombinant caspase-1 and the experimental samples (cell lysates or purified protein) on ice. Dilute them to the desired concentrations in ice-cold Assay Buffer.

-

Inhibitor Preparation: If using a negative control, prepare a working solution of the caspase-1 inhibitor in Assay Buffer at a concentration sufficient to completely inhibit the enzyme activity.

III. Assay Procedure

-

Plate Setup: To each well of a 96-well black microplate, add the following components in the order listed:

-

Assay Buffer: To bring the final volume to 100 µL.

-

Inhibitor (for negative control wells): Add the prepared caspase-1 inhibitor.

-

Sample/Enzyme: Add the cell lysate, purified protein, or recombinant caspase-1.

-

Blank: For background fluorescence, include wells with Assay Buffer and Working Substrate Solution but no enzyme.

-

-

Pre-incubation: Gently tap the plate to mix the contents and pre-incubate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme in the negative control wells.

-

Initiate Reaction: Add the Working Substrate Solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 100 µL.

-

Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader. Measure the fluorescence intensity every 1-2 minutes for at least 30-60 minutes. Use an excitation wavelength of approximately 322 nm and an emission wavelength of approximately 381 nm.

IV. Data Analysis

-

Background Subtraction: Subtract the average fluorescence intensity of the blank wells from the fluorescence intensity of all other wells.

-

Calculate Reaction Rate: Plot the fluorescence intensity versus time for each sample. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.

-

Determine Caspase-1 Activity: The caspase-1 activity in the sample is proportional to the calculated reaction rate. For quantitative results, a standard curve can be generated using known concentrations of active recombinant caspase-1.

Mandatory Visualizations

Signaling Pathway

Caption: Canonical Inflammasome Signaling Pathway Leading to Caspase-1 Activation.

Experimental Workflow

Caption: Experimental Workflow for Caspase-1 Activity Assay.

References

An In-depth Technical Guide to the ACE2 Enzymatic Substrate: Mca-YVADAPK(Dnp)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Mca-YVADAPK(Dnp)-OH, a critical tool for the study of Angiotensin-Converting Enzyme 2 (ACE2). This document outlines its biochemical properties, kinetic parameters, and detailed protocols for its use in enzymatic assays and high-throughput screening.

Core Concepts and Substrate Properties

Mca-YVADAPK(Dnp)-OH is a synthetic peptide substrate designed for the sensitive detection of ACE2 activity.[1] Its design is based on the principles of Fluorescence Resonance Energy Transfer (FRET). The peptide sequence contains a fluorescent reporter, 7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In the intact substrate, the close proximity of the Mca and Dnp moieties results in the quenching of the Mca fluorescence.

ACE2, a carboxypeptidase, cleaves the peptide bond between the proline (P) and lysine (K) residues. This cleavage event separates the Mca fluorophore from the Dnp quencher, leading to a measurable increase in fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal allows for real-time monitoring of ACE2 catalysis.

It is important to note that Mca-YVADAPK(Dnp)-OH is also a substrate for caspase-1, which cleaves at the aspartic acid (D) and alanine (A) bond. Therefore, when using this substrate in complex biological samples, appropriate controls and specific inhibitors are necessary to ensure the measured activity is attributable to ACE2.

Physicochemical and Spectral Properties

| Property | Value | Reference |

| Full Name | (7-Methoxycoumarin-4-yl)acetyl-Tyr-Val-Ala-Asp-Ala-Pro-Lys(2,4-dinitrophenyl)-OH | |

| Molecular Formula | C₅₃H₆₄N₁₀O₁₉ | |

| Molecular Weight | 1145.13 g/mol | |

| Purity | Typically >95% (as determined by HPLC) | |

| Excitation Wavelength | 320-328 nm | |

| Emission Wavelength | 405-420 nm | |

| Appearance | White to dark beige powder or film | |

| Storage | Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. |

Quantitative Data: Kinetic Parameters

The following table summarizes the Michaelis-Menten kinetic constants for the hydrolysis of Mca-YVADAPK(Dnp)-OH by human recombinant ACE2.

| Kinetic Parameter | Value | Conditions | Reference |

| K_m | 46.6 µM | 20 ng ACE2, buffer conditions not specified | [2] |

| Effect of SARS-CoV-2 Spike Protein | K_m reduced to 28.2 µM | In the presence of 14 µg/ml (~30nM) SARS-CoV-2 spike protein | [2] |

Experimental Protocols

ACE2 Enzymatic Activity Assay

This protocol provides a general framework for measuring ACE2 activity in a 96-well plate format. Optimization may be required for specific experimental conditions and sample types.

Materials:

-

Recombinant human ACE2 enzyme

-

Mca-YVADAPK(Dnp)-OH substrate

-

Assay Buffer: 75 mM Tris-HCl, 1 M NaCl, pH 7.5

-

ACE2 specific inhibitor (e.g., MLN-4760) for control experiments

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader with excitation at ~328 nm and emission at ~420 nm

Procedure:

-

Prepare Reagents:

-

Reconstitute Mca-YVADAPK(Dnp)-OH in DMSO to create a stock solution (e.g., 10 mM). Store aliquots at -20°C.

-

Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 20 µM).

-

Prepare serial dilutions of recombinant ACE2 in Assay Buffer to generate a standard curve.

-

Prepare inhibitor solutions in Assay Buffer if performing inhibition studies.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to all wells.

-

For inhibitor control wells, add 10 µL of the ACE2 inhibitor. For other wells, add 10 µL of Assay Buffer.

-

Add 20 µL of the ACE2 enzyme solution or the experimental sample to the appropriate wells.

-

Incubate the plate at 37°C for 15 minutes to allow the enzyme and inhibitor to interact.

-

-

Initiate Reaction:

-

Add 20 µL of the substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes) at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (increase in fluorescence per unit of time) for each well.

-

Subtract the background fluorescence (from wells with no enzyme) from all readings.

-

For inhibition assays, calculate the percentage of inhibition relative to the uninhibited control.

-

Generate a standard curve using the known concentrations of recombinant ACE2 to determine the ACE2 activity in the experimental samples.

-

Mandatory Visualizations

ACE2 Signaling Pathway in the Renin-Angiotensin System (RAS)

Caption: ACE2's role in the Renin-Angiotensin System.

Experimental Workflow: FRET-Based ACE2 Activity Assay

Caption: Workflow for a FRET-based ACE2 enzymatic assay.

Logical Relationship: High-Throughput Screening for ACE2 Inhibitors

Caption: High-throughput screening workflow for ACE2 inhibitors.

References

An In-depth Technical Guide to Mca-YVADAP-Lys(Dnp)-OH: Structure, Function, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate, Mca-YVADAP-Lys(Dnp)-OH, a critical tool for studying the activity of caspase-1 and angiotensin-converting enzyme 2 (ACE2). This document details its chemical structure, mechanism of action, and provides standardized protocols for its use in experimental settings.

Core Concepts: Structure and Mechanism

This compound is a synthetic peptide-based substrate designed for the sensitive detection of specific protease activity. Its structure is comprised of a seven-amino-acid peptide sequence, Tyr-Val-Ala-Asp-Ala-Pro-Lys, which is flanked by a fluorescent reporter molecule and a quencher molecule.

The N-terminus is modified with a (7-Methoxycoumarin-4-yl)acetyl (Mca) group, which serves as the fluorophore. The C-terminal lysine residue is modified at its epsilon-amino group with a 2,4-dinitrophenyl (Dnp) group, which functions as a quencher.

The underlying principle of this substrate's functionality is based on Förster Resonance Energy Transfer (FRET). In its intact state, the close proximity of the Mca fluorophore and the Dnp quencher allows for the non-radiative transfer of energy from the excited Mca to the Dnp, effectively quenching the fluorescence emission of the Mca group.[1] Upon enzymatic cleavage of the peptide backbone by a target protease, the Mca and Dnp moieties are separated. This separation disrupts the FRET process, leading to a significant increase in the fluorescence intensity of the Mca group, which can be measured to quantify enzyme activity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound.

| Property | Value | Reference |

| Molecular Formula | C₅₀H₆₁N₉O₁₆ | N/A |

| Molecular Weight | 1144.1 g/mol | [2] |

| Excitation Wavelength | 320 - 328 nm | [3] |

| Emission Wavelength | 405 - 420 nm | [3] |

Note: Optimal excitation and emission wavelengths may vary slightly depending on the specific buffer conditions and instrumentation used. It is recommended to perform a spectral scan to determine the optimal settings for your experimental setup.

Target Enzymes and Cleavage Specificity

This compound is a substrate for two key enzymes with significant roles in human health and disease: Caspase-1 and Angiotensin-Converting Enzyme 2 (ACE2).

-

Caspase-1: An inflammatory caspase that plays a crucial role in the innate immune system. It is responsible for the processing and activation of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18. Caspase-1 recognizes and cleaves the peptide substrate after the aspartic acid (Asp) residue in the YVAD sequence.

-

ACE2: A carboxypeptidase that is a key regulator of the renin-angiotensin system (RAS), which controls blood pressure and fluid balance. ACE2 is also the primary receptor for the entry of SARS-CoV-2 into host cells. ACE2 cleaves the substrate at the proline-lysine (Pro-Lys) bond.

Experimental Protocols

The following are detailed protocols for the use of this compound in enzymatic assays.

General Preparation of the Substrate

-

Reconstitution: Dissolve the lyophilized this compound powder in dimethyl sulfoxide (DMSO) to create a stock solution, typically at a concentration of 1-10 mM.

-

Storage: Store the DMSO stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Caspase-1 Activity Assay

This protocol is designed for a 96-well plate format and can be adapted for other formats.

Reagents:

-

Caspase-1 Assay Buffer: 20 mM HEPES, 10% (w/v) sucrose, 0.1% (w/v) CHAPS, 10 mM DTT, pH 7.2.

-

Recombinant human Caspase-1 (active).

-

This compound stock solution (in DMSO).

-

Caspase-1 inhibitor (e.g., Ac-YVAD-CMK) for negative control.

Procedure:

-

Prepare a serial dilution of recombinant caspase-1 in the Caspase-1 Assay Buffer.

-

Add 50 µL of each caspase-1 dilution to the wells of a black, flat-bottom 96-well plate.

-

For the negative control, pre-incubate the highest concentration of caspase-1 with the inhibitor for 15-30 minutes at room temperature before adding it to the well.

-

Prepare the substrate working solution by diluting the this compound stock solution in the Caspase-1 Assay Buffer to a final concentration of 10-50 µM.

-

Initiate the reaction by adding 50 µL of the substrate working solution to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~325 nm and an emission wavelength of ~410 nm using a fluorescence plate reader.

-

Continue to monitor the fluorescence at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes at room temperature or 37°C.

-

Calculate the rate of reaction (change in fluorescence intensity per unit of time) for each caspase-1 concentration.

ACE2 Activity Assay

This protocol is designed for a 96-well plate format.

Reagents:

-

ACE2 Assay Buffer: 100 mM Tris-HCl, 600 mM NaCl, 10 µM ZnCl₂, pH 7.5.

-

Recombinant human ACE2 (active).

-

This compound stock solution (in DMSO).

-

ACE2 inhibitor (e.g., DX600) for negative control.

Procedure:

-

Prepare a serial dilution of recombinant ACE2 in the ACE2 Assay Buffer.

-

Add 50 µL of each ACE2 dilution to the wells of a black, flat-bottom 96-well plate.

-

For the negative control, pre-incubate the highest concentration of ACE2 with the inhibitor for 15-30 minutes at room temperature before adding it to the well.

-

Prepare the substrate working solution by diluting the this compound stock solution in the ACE2 Assay Buffer to a final concentration of 10-50 µM.

-

Initiate the reaction by adding 50 µL of the substrate working solution to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~325 nm and an emission wavelength of ~410 nm using a fluorescence plate reader.

-

Continue to monitor the fluorescence at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (change in fluorescence intensity per unit of time) for each ACE2 concentration.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways in which Caspase-1 and ACE2 are involved.

Caspase-1 Activation via the NLRP3 Inflammasome

Caption: Caspase-1 activation via the NLRP3 inflammasome pathway.

ACE2-Mediated SARS-CoV-2 Entry

Caption: ACE2-mediated entry of SARS-CoV-2 into a host cell.

Conclusion

This compound is a versatile and sensitive tool for the study of caspase-1 and ACE2, two enzymes with profound implications in inflammation, cardiovascular regulation, and infectious disease. This guide provides the foundational knowledge and practical protocols to effectively utilize this substrate in a research setting. For optimal results, it is recommended that researchers empirically determine the ideal substrate and enzyme concentrations for their specific experimental conditions.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of Mca-YVADAP-Lys(Dnp)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent substrate Mca-YVADAP-Lys(Dnp)-OH, focusing on its excitation and emission properties, experimental protocols for its use, and its application in studying caspase-1 signaling pathways.

Introduction to this compound

This compound is a highly specific fluorogenic substrate designed for the sensitive detection of caspase-1 (Interleukin-1β Converting Enzyme, ICE) activity. This peptide incorporates a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-Dinitrophenyl (Dnp), attached to the lysine residue. The principle of its operation is based on Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the close proximity of the Mca and Dnp groups leads to the quenching of the Mca fluorescence. Upon enzymatic cleavage of the peptide by caspase-1 at the aspartic acid residue within the YVAD sequence, the Mca fluorophore is spatially separated from the Dnp quencher. This separation disrupts the FRET process, resulting in a significant increase in fluorescence intensity, which can be monitored to quantify caspase-1 activity.

Spectral Properties

The efficiency of FRET and the sensitivity of the assay are critically dependent on the spectral characteristics of the donor (Mca) and acceptor (Dnp) pair. The emission spectrum of the Mca donor must overlap with the absorption spectrum of the Dnp acceptor for efficient energy transfer.

Quantitative Spectral Data

The following table summarizes the key spectral properties of the this compound substrate.

| Parameter | Wavelength (nm) | Notes |

| Mca Excitation Maximum | ~325 | The optimal wavelength to excite the Mca fluorophore. |

| Mca Emission Maximum | ~392 - 420 | The wavelength of maximum fluorescence emission from the cleaved Mca group. A continuous fluorescent assay can be monitored at an emission wavelength of 392 nm[1]. |

| Dnp Absorbance Maximum | ~360 | The peak absorbance wavelength of the Dnp quencher group, which overlaps with the Mca emission spectrum, enabling FRET. |

Experimental Protocols

This section provides a detailed methodology for utilizing this compound to measure caspase-1 activity in cellular lysates. This protocol is adapted from established methods for similar fluorometric caspase assays.

Preparation of Reagents

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Store at 4°C.

-

Assay Buffer: 100 mM HEPES (pH 7.2), 10% sucrose, and 0.1% CHAPS[2]. Store at 4°C.

-

DTT (Dithiothreitol) Stock Solution: 1 M in sterile water. Store at -20°C.

-

This compound Stock Solution: 10 mM in DMSO. Store at -20°C, protected from light.

Cell Lysis Procedure

-

Induce the desired cellular response (e.g., apoptosis or inflammation) in your cell culture model.

-

Harvest cells by centrifugation at 500 x g for 5 minutes.

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in ice-cold Lysis Buffer at a concentration of 1 x 10^7 cells/mL.

-

Incubate the cell suspension on ice for 30 minutes with intermittent vortexing.

-

Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the cellular proteins, for the caspase-1 activity assay. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

Caspase-1 Activity Assay

-

Prepare the Reaction Buffer by adding DTT to the Assay Buffer to a final concentration of 10 mM immediately before use.

-

In a 96-well black microplate, add 50 µL of cell lysate (containing 50-100 µg of total protein) to each well.

-

Add 50 µL of the freshly prepared Reaction Buffer to each well.

-

To initiate the enzymatic reaction, add 5 µL of the this compound stock solution to each well to achieve a final concentration of 50 µM.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of approximately 325 nm and an emission wavelength in the range of 392-420 nm.

Visualizations

FRET-Based Detection of Caspase-1 Activity

The following diagram illustrates the principle of FRET and the enzymatic cleavage of the this compound substrate by caspase-1.

Experimental Workflow for Caspase-1 Activity Assay

This diagram outlines the key steps in the experimental protocol for measuring caspase-1 activity.

Caspase-1 Signaling Pathway

This compound is a tool to study the activation of caspase-1, a key protease in the inflammasome signaling pathway.

References

An In-depth Technical Guide to Mca-YVADAP-Lys(Dnp)-OH for Inflammasome Activation Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH and its application in the study of inflammasome activation. We will delve into the core principles of its mechanism, detailed experimental protocols, data interpretation, and the broader context of inflammasome signaling pathways.

Introduction to this compound and Inflammasome Activation

The activation of inflammasomes, multi-protein complexes of the innate immune system, is a critical event in the host's defense against pathogens and cellular stress. A key downstream event of inflammasome assembly is the activation of caspase-1, a cysteine protease that processes pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, active forms.

This compound is a highly specific and sensitive fluorogenic substrate designed for the real-time measurement of caspase-1 activity.[1][2][3] Its design is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[4] The peptide sequence Tyr-Val-Ala-Asp (YVAD) is a known recognition motif for caspase-1.

Mechanism of Action:

The substrate consists of a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-Dinitrophenyl (Dnp), attached to a lysine residue. In the intact peptide, the close proximity of the Mca and Dnp moieties allows for efficient FRET, where the energy from the excited Mca is transferred to the Dnp, quenching the fluorescent signal. Upon cleavage of the peptide by active caspase-1 at the aspartic acid residue within the YVAD sequence, the Mca fluorophore is separated from the Dnp quencher. This separation disrupts FRET, leading to a significant increase in the fluorescence of Mca, which can be measured to quantify caspase-1 activity.

Quantitative Data and Specifications

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~320-328 nm | --INVALID-LINK-- |

| Emission Wavelength (λem) | ~392-420 nm | --INVALID-LINK-- |

| Molecular Formula | C₅₀H₆₀N₁₀O₁₆ | MedChemExpress |

| Molecular Weight | 1145.1 g/mol | MedChemExpress |

| Purity | Typically >95% | Various Suppliers |

| Solubility | Soluble in DMSO | MedChemExpress |

| Storage | -20°C, protect from light | MedChemExpress |

Experimental Protocols

This section provides a detailed methodology for a caspase-1 activity assay using this compound in cell lysates. This protocol can be adapted for use with purified enzyme preparations.

Materials and Reagents

-

This compound substrate

-

Dimethyl sulfoxide (DMSO) for substrate reconstitution

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

96-well black, flat-bottom microplates

-

Fluorometric microplate reader with appropriate excitation and emission filters

-

Cultured cells (e.g., macrophages, monocytes)

-

Inflammasome activators (e.g., LPS, Nigericin, ATP)

-

Caspase-1 inhibitor (e.g., Ac-YVAD-CHO) for specificity control

Experimental Workflow

Caption: Workflow for Caspase-1 Activity Assay.

Step-by-Step Protocol

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in high-quality DMSO. Store aliquots at -20°C, protected from light.

-

Prepare Cell Lysis Buffer and Assay Buffer as described in the materials section. Keep on ice.

-

Prepare inflammasome activators and inhibitors at their working concentrations.

-

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in a multi-well plate and culture overnight.

-

Prime the cells with an inflammasome priming agent if necessary (e.g., Lipopolysaccharide (LPS) for NLRP3 inflammasome studies) for a few hours.

-

Treat the cells with the desired inflammasome activator (e.g., Nigericin or ATP for NLRP3) for the appropriate time. Include untreated and vehicle-treated controls. For specificity, a condition with a caspase-1 inhibitor can be included.

-

-

Cell Lysis:

-

After treatment, carefully remove the culture medium.

-

Wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes with gentle agitation.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant containing the cytosolic proteins. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).

-

-

Caspase-1 Activity Assay:

-

In a 96-well black microplate, add a consistent amount of protein lysate (e.g., 20-50 µg) to each well. Adjust the volume with Assay Buffer to a final volume of 50 µL.

-

Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (typically in the low micromolar range, e.g., 10-50 µM).

-

Initiate the reaction by adding 50 µL of the this compound working solution to each well, bringing the total volume to 100 µL.

-

Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes (kinetic assay). Use an excitation wavelength of ~325 nm and an emission wavelength of ~400 nm.

-

Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) and then measure the final fluorescence.

-

Data Analysis and Interpretation

The raw data will be in the form of relative fluorescence units (RFU).

-

Background Subtraction: Subtract the fluorescence of a blank well (containing only Assay Buffer and substrate) from all other readings.

-

Kinetic Analysis:

-

Plot RFU versus time for each sample.

-

The initial rate of the reaction (V₀) is the slope of the linear portion of the curve. This rate is proportional to the caspase-1 activity in the sample.

-

Normalize the activity to the protein concentration of the lysate (e.g., RFU/min/mg protein).

-

-

Endpoint Analysis:

-

Compare the final RFU values between different treatment groups.

-

Express the results as a fold change in fluorescence compared to the untreated control.

-

-

Specificity Control: The fluorescence signal in the presence of a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) should be significantly lower than in the activated sample, confirming that the measured activity is indeed from caspase-1.

Inflammasome Signaling Pathways

Inflammasome activation is a complex process involving various sensor proteins that recognize specific pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs). Below are simplified diagrams of key inflammasome signaling pathways leading to caspase-1 activation.

NLRP3 Inflammasome Signaling

The NLRP3 inflammasome is activated by a wide range of stimuli, including microbial components, crystalline substances, and mitochondrial dysfunction. Its activation typically requires two signals: a priming signal and an activation signal.

Caption: NLRP3 Inflammasome Activation Pathway.

AIM2 Inflammasome Signaling

The AIM2 (Absent in Melanoma 2) inflammasome is activated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, which can originate from bacteria, viruses, or damaged host cells.

References

The Discovery and Application of Mca-YVADAP-Lys(Dnp)-OH: A Technical Guide

A Fluorogenic Probe for Monitoring Caspase-1 and ACE2 Activity

Introduction

Mca-YVADAP-Lys(Dnp)-OH is a highly sensitive fluorogenic peptide substrate meticulously designed for the real-time monitoring of enzymatic activity of two distinct proteases: Caspase-1 and Angiotensin-Converting Enzyme 2 (ACE2). This technical guide provides an in-depth overview of its discovery, mechanism of action, and practical applications in research and drug development. The content herein is tailored for researchers, scientists, and professionals in the field of drug discovery, offering detailed experimental protocols and data presentation to facilitate its effective utilization.

Core Principles and Mechanism of Action

The functionality of this compound is predicated on the principle of Förster Resonance Energy Transfer (FRET). The peptide incorporates a fluorophore, 7-methoxycoumarin-4-yl)acetyl (Mca), at its N-terminus and a quencher moiety, 2,4-dinitrophenyl (Dnp), attached to the epsilon-amino group of a lysine residue.

In its intact state, the close proximity of the Mca fluorophore and the Dnp quencher results in the quenching of the Mca fluorescence. Upon enzymatic cleavage of the peptide backbone by either Caspase-1 or ACE2, the fluorophore and quencher are separated. This separation abrogates the FRET effect, leading to a quantifiable increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the enzymatic activity.

Physicochemical and Spectroscopic Properties

| Property | Value |

| Full Chemical Name | Mca-Tyr-Val-Ala-Asp-Ala-Pro-Lys(Dnp)-OH |

| Molecular Formula | C₅₃H₆₄N₁₀O₁₇ |

| Molecular Weight | 1145.13 g/mol |

| Excitation Wavelength | ~325 nm |

| Emission Wavelength | ~392 - 405 nm |

| Purity | Typically >95% (as determined by HPLC) |

Enzymatic Specificity and Cleavage Sites

This compound was ingeniously designed to be a substrate for two distinct proteases, with each enzyme recognizing a specific cleavage site within the peptide sequence.

-

Caspase-1: This inflammatory caspase recognizes and cleaves the peptide bond between the aspartic acid (D) and alanine (A) residues within its consensus sequence (YVAD).

-

ACE2: This carboxypeptidase cleaves the peptide bond between the proline (P) and the lysine (K) residue.

Quantitative Kinetic Parameters

Experimental Protocols

General Preparation and Storage

-

Reconstitution: Reconstitute the lyophilized peptide in high-quality, anhydrous DMSO to create a stock solution (e.g., 1-10 mM).

-

Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Caspase-1 Activity Assay Protocol

This protocol is a general guideline and may require optimization based on the specific experimental setup.

-

Prepare Assay Buffer: A typical assay buffer for Caspase-1 consists of 20 mM HEPES (pH 7.5), 10% sucrose, 0.1% CHAPS, and 10 mM DTT (add fresh).

-

Prepare Cell Lysates: Induce apoptosis or inflammation in your cell line of interest. Harvest cells and lyse them in a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

-

Determine Protein Concentration: Quantify the protein concentration of the cell lysates using a standard method such as the Bradford or BCA assay.

-

Set up the Reaction: In a 96-well black microplate, add the following to each well:

-

50 µL of cell lysate (containing 50-200 µg of total protein)

-

50 µL of 2x Caspase-1 Assay Buffer

-

-

Initiate the Reaction: Add 5 µL of the this compound stock solution (e.g., 1 mM) to each well to a final concentration of 50 µM.

-

Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure Fluorescence: Read the fluorescence intensity using a microplate reader with an excitation wavelength of ~325 nm and an emission wavelength of ~400 nm.

-

Data Analysis: The fold-increase in Caspase-1 activity can be determined by comparing the fluorescence of the treated samples to that of untreated controls.

ACE2 Activity Assay Protocol

This protocol is adapted from published methods and may require optimization.

-

Prepare ACE2 Assay Buffer: A typical assay buffer for ACE2 consists of 75 mM Tris-HCl (pH 7.5), 1 M NaCl, and 0.5 mM ZnCl₂.

-

Prepare Samples: Prepare tissue homogenates or cell lysates in a suitable buffer containing a detergent (e.g., Triton X-100).

-

Determine Protein Concentration: Quantify the protein concentration of the samples.

-

Set up the Reaction: In a 96-well black microplate, add the following to each well:

-

Sample (containing a predetermined amount of protein)

-

ACE2 Assay Buffer to a final volume of 90 µL.

-

(Optional) Inhibitors of other proteases (e.g., captopril for ACE) can be included.

-

-

Initiate the Reaction: Add 10 µL of a 1 mM this compound stock solution to each well for a final concentration of 100 µM.

-

Incubate: Incubate the plate at 37°C.

-

Measure Fluorescence: Measure the fluorescence kinetically over a period of 1-2 hours using an excitation wavelength of ~325 nm and an emission wavelength of ~400 nm.

-

Data Analysis: The rate of the reaction (increase in fluorescence per unit of time) is proportional to the ACE2 activity in the sample.

Synthesis of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. A generalized workflow is as follows:

-

Resin Preparation: A suitable resin, such as a Rink Amide resin, is used as the solid support.

-

Fmoc-Lys(Dnp)-OH Coupling: The C-terminal amino acid, Fmoc-Lys(Dnp)-OH, is coupled to the resin.

-

Iterative Coupling and Deprotection: The subsequent amino acids (Pro, Ala, Asp, Ala, Val, Tyr) are added sequentially. Each cycle involves the deprotection of the Fmoc group from the N-terminus of the growing peptide chain, followed by the coupling of the next Fmoc-protected amino acid.

-

Mca Moiety Incorporation: After the final amino acid (Tyr) is coupled and its Fmoc group is removed, the Mca fluorophore is introduced by coupling Mca-OH or an activated Mca derivative to the N-terminus.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

Conclusion

This compound stands as a versatile and indispensable tool for the study of Caspase-1 and ACE2. Its FRET-based mechanism allows for sensitive and continuous monitoring of enzymatic activity, making it suitable for a wide range of applications, from basic research into inflammatory and cardiovascular pathways to high-throughput screening for novel therapeutic agents. The detailed protocols and information provided in this guide are intended to empower researchers to effectively integrate this powerful substrate into their experimental workflows.

Methodological & Application

Application Notes and Protocols for Caspase-1 Assay Using Mca-YVADAP-Lys(Dnp)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a key inflammatory caspase that plays a critical role in the innate immune system. It functions by cleaving the precursors of pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their active forms. Caspase-1 activation is a tightly regulated process, often mediated by multi-protein complexes called inflammasomes. Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases, making it an important therapeutic target.

This document provides a detailed protocol for the in vitro determination of caspase-1 activity using the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH. This assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The substrate contains a fluorescent group, 7-methoxycoumarin-4-acetic acid (Mca), and a quenching group, 2,4-dinitrophenyl (Dnp). In the intact substrate, the proximity of the Dnp quencher to the Mca fluorophore results in the suppression of fluorescence. Upon cleavage of the peptide backbone by active caspase-1 at the aspartic acid residue within the YVAD sequence, the Mca fluorophore is separated from the Dnp quencher, leading to a measurable increase in fluorescence intensity. This method provides a sensitive and continuous means to monitor caspase-1 activity.

Principle of the Assay

The this compound assay is a FRET-based method for detecting caspase-1 activity. The substrate peptide sequence, YVAD (Tyrosine-Valine-Alanine-Aspartic Acid), is a preferred recognition motif for caspase-1.

-

Intact Substrate: The Mca fluorophore and the Dnp quencher are in close proximity. The energy from the excited Mca is non-radiatively transferred to the Dnp, quenching the fluorescence emission.

-

Cleavage by Caspase-1: Active caspase-1 specifically cleaves the peptide bond C-terminal to the aspartate residue in the YVAD sequence.

-

Fluorescence Signal: This cleavage event separates the Mca fluorophore from the Dnp quencher, disrupting FRET and resulting in an increase in fluorescence that can be monitored over time. The rate of increase in fluorescence is directly proportional to the caspase-1 activity in the sample.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Supplier | Catalog Number | Storage |

| This compound Substrate | Multiple Suppliers | Varies | -20°C, protect from light |

| Recombinant Human Caspase-1 | R&D Systems | 2225-SE | -80°C |

| Caspase-1 Inhibitor (Ac-YVAD-CHO) | Multiple Suppliers | Varies | -20°C |

| HEPES | Sigma-Aldrich | H3375 | Room Temperature |

| CHAPS | Sigma-Aldrich | C3023 | Room Temperature |

| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | -20°C |

| EDTA | Sigma-Aldrich | E9884 | Room Temperature |

| Glycerol | Sigma-Aldrich | G5516 | Room Temperature |

| 96-well black, flat-bottom plates | Corning | 3603 | Room Temperature |

| Fluorometric microplate reader | Varies | Varies | N/A |

Table 2: Recommended Reagent Concentrations

| Reagent | Stock Concentration | Final Concentration in Assay |

| This compound | 1 mM in DMSO | 10-50 µM |

| Recombinant Human Caspase-1 | 1 µg/µL in assay buffer | 10-100 ng/well |

| Ac-YVAD-CHO (Inhibitor Control) | 1 mM in DMSO | 100 nM - 1 µM |

| DTT | 1 M | 10 mM |

Experimental Protocols

Reagent Preparation

-

Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, and 10% glycerol.

-

Note: Prepare the assay buffer fresh on the day of the experiment by adding DTT from a 1 M stock solution just before use.

-

-

Substrate Stock Solution: Dissolve this compound in sterile DMSO to a final concentration of 1 mM. Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Enzyme Stock Solution: Thaw the recombinant caspase-1 on ice. Gently mix and prepare dilutions in cold assay buffer to the desired concentration. Keep the enzyme on ice at all times.

-

Inhibitor Stock Solution: Dissolve the caspase-1 inhibitor Ac-YVAD-CHO in sterile DMSO to a final concentration of 1 mM. Store in small aliquots at -20°C.

Caspase-1 Activity Assay Protocol

-

Prepare the Reaction Plate:

-

Add the following to the wells of a 96-well black microplate:

-

Sample Wells: 50 µL of cell lysate or purified enzyme solution.

-

Inhibitor Control Wells: 50 µL of cell lysate or purified enzyme solution pre-incubated with the caspase-1 inhibitor (e.g., Ac-YVAD-CHO) for 15-30 minutes at room temperature.

-

Blank Wells: 50 µL of assay buffer without the enzyme.

-

-

-

Prepare the Substrate Mix:

-

Dilute the 1 mM this compound stock solution in assay buffer to a 2X working concentration (e.g., for a final concentration of 20 µM, prepare a 40 µM solution).

-

-

Initiate the Reaction:

-

Add 50 µL of the 2X substrate mix to each well to bring the total reaction volume to 100 µL.

-

-

Incubation and Measurement:

-

Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

-

Measure the fluorescence intensity at an excitation wavelength of 325-328 nm and an emission wavelength of 392-420 nm.

-

Take readings every 1-5 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Subtract the fluorescence values of the blank wells from the values of the sample and inhibitor control wells.

-

Plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus time.

-

The caspase-1 activity is proportional to the initial rate of the reaction (the slope of the linear portion of the curve).

-

Compare the activity in the sample wells to the inhibitor control wells to confirm the specificity of the caspase-1 activity.

-

Visualizations

Caption: Caspase-1 Signaling Pathway.

Caption: Experimental Workflow.

Measuring Caspase-1 Activity with Mca-YVADAP-Lys(Dnp)-OH: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the inflammatory response. It functions by cleaving the precursor forms of pro-inflammatory cytokines, notably pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their active mature forms. The activation of caspase-1 itself is a tightly regulated process, often occurring within a multi-protein complex termed the inflammasome. Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.

This document provides detailed application notes and protocols for the measurement of caspase-1 activity using the fluorogenic substrate Mca-YVADAP-Lys(Dnp)-OH. This substrate is a highly specific and sensitive tool for continuously monitoring caspase-1 activity in both purified enzyme preparations and cell lysates.

Principle of the Assay

The this compound substrate is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide sequence YVAD (Tyr-Val-Ala-Asp) is a preferred recognition motif for caspase-1. This sequence is flanked by a fluorescent donor, 7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp).

In the intact substrate, the close proximity of the Mca and Dnp moieties allows for efficient FRET, where the fluorescence emission of Mca is absorbed by the Dnp quencher, resulting in a low fluorescence signal. Upon cleavage of the peptide bond C-terminal to the aspartate residue by active caspase-1, the Mca fluorophore is separated from the Dnp quencher. This separation disrupts FRET, leading to a significant increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the caspase-1 activity in the sample.

Data Presentation

Substrate and Assay Characteristics

| Parameter | Value | Reference |

| Substrate Name | Mca-Tyr-Val-Ala-Asp-Ala-Pro-Lys(Dnp)-OH | |

| Molecular Formula | C₅₃H₆₄N₁₀O₁₉ | [1] |

| Molecular Weight | 1145.1 g/mol | [1] |

| Excitation Wavelength (λex) | 325 - 328 nm | [1] |

| Emission Wavelength (λem) | 392 - 420 nm | [1][2] |

| Recommended Substrate Concentration | 10 - 50 µM* | |

| Recommended Protein Concentration | 50 - 200 µg per well | [3] |

| Incubation Time | 1 - 2 hours | [3] |

| Incubation Temperature | 37°C | [3] |

*The optimal substrate concentration should be determined empirically for each experimental setup by performing a substrate titration.

Recommended Buffer Compositions

| Buffer Type | Components |

| Cell Lysis Buffer | 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA |

| 2X Reaction Buffer | 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% Glycerol |

Experimental Protocols

Reagent Preparation

-

Cell Lysis Buffer (1X): Prepare a stock solution of 1 M HEPES (pH 7.4), 5 M NaCl, 10% CHAPS, and 0.5 M EDTA. To prepare 100 mL of lysis buffer, combine 5 mL of 1 M HEPES, 2 mL of 5 M NaCl, 1 mL of 10% CHAPS, and 20 µL of 0.5 M EDTA. Adjust the volume to 100 mL with ultrapure water. Just before use, add Dithiothreitol (DTT) to a final concentration of 1 mM.

-

2X Reaction Buffer: To prepare 10 mL of 2X reaction buffer, combine 1 mL of 1 M HEPES (pH 7.4), 4 mL of 5 M NaCl, 2 mL of 10% CHAPS, 40 µL of 0.5 M EDTA, and 2 mL of glycerol. Adjust the volume to 10 mL with ultrapure water. Immediately before use, add DTT to a final concentration of 20 mM.

-

Substrate Stock Solution (10 mM): Dissolve this compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.

-

Working Substrate Solution (1 mM): Dilute the 10 mM stock solution 1:10 in Assay Buffer (see protocol below) to a final concentration of 1 mM. Prepare this solution fresh for each experiment.

Protocol 1: Caspase-1 Activity Assay in Cell Lysates

This protocol is designed for measuring caspase-1 activity in cells that have been treated to induce inflammasome activation.

-

Cell Culture and Treatment: Plate cells at a density of 1 x 10⁶ cells/well in a 6-well plate and culture overnight. Treat cells with the desired stimulus (e.g., LPS and ATP) to induce caspase-1 activation. Include an untreated control group.

-

Cell Lysis: a. Carefully remove the culture medium and wash the cells once with ice-cold PBS. b. Add 100 µL of ice-cold Cell Lysis Buffer to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 20 minutes, with gentle vortexing every 5 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay method (e.g., Bradford or BCA assay).

-

Assay Setup: a. In a 96-well black, flat-bottom plate, add 50-100 µg of protein lysate to each well. b. Adjust the volume of each well to 50 µL with Cell Lysis Buffer. c. Prepare a blank well containing 50 µL of Cell Lysis Buffer without any cell lysate. d. Add 50 µL of 2X Reaction Buffer (with fresh DTT) to each well.

-

Initiation of Reaction: Add 5 µL of 1 mM this compound working solution to each well to a final concentration of 50 µM.

-

Measurement: a. Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. b. Measure the fluorescence intensity at an excitation wavelength of 328 nm and an emission wavelength of 400 nm. c. Take readings every 5 minutes for 1-2 hours.

-

Data Analysis: a. Subtract the fluorescence reading of the blank from all sample readings. b. Determine the rate of change in fluorescence (ΔRFU/min). c. The caspase-1 activity can be expressed as the rate of fluorescence increase per microgram of protein.

Protocol 2: Kinetic Analysis of Purified Caspase-1

This protocol is for determining the kinetic parameters (Km and Vmax) of purified recombinant caspase-1.

-

Enzyme Preparation: Dilute the purified active caspase-1 to a working concentration in Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10% glycerol, 10 mM DTT). The optimal enzyme concentration should be determined empirically.

-

Substrate Dilution Series: Prepare a serial dilution of the this compound substrate in Assay Buffer, ranging from a concentration well below the expected Km to a concentration well above it (e.g., 0.5 µM to 100 µM).

-

Assay Setup: a. In a 96-well black, flat-bottom plate, add 50 µL of each substrate concentration in triplicate. b. Prepare a blank well with 50 µL of Assay Buffer for each substrate concentration.

-

Initiation of Reaction: Add 50 µL of the diluted active caspase-1 to each well to initiate the reaction.

-

Measurement: Immediately measure the fluorescence intensity as described in Protocol 1, step 6.

-

Data Analysis: a. Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot. b. Plot the initial velocity (V₀) against the substrate concentration ([S]). c. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. This can be done using non-linear regression analysis software.

Mandatory Visualizations

Caption: Caspase-1 Signaling Pathway

Caption: Experimental Workflow for Caspase-1 Activity Assay

References

Application Notes and Protocols for High-Throughput Screening using Mca-YVADAP-Lys(Dnp)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mca-YVADAP-Lys(Dnp)-OH is a versatile and highly sensitive fluorogenic substrate designed for the high-throughput screening (HTS) of inhibitors targeting two key enzymes: Caspase-1 and Angiotensin-Converting Enzyme 2 (ACE2).[1][2][3][4][5] This intramolecularly quenched peptide utilizes a Förster Resonance Energy Transfer (FRET) pair consisting of a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a non-fluorescent acceptor, 2,4-Dinitrophenyl (Dnp). In its intact state, the proximity of the Dnp quencher to the Mca fluorophore results in the suppression of fluorescence. Enzymatic cleavage of the peptide substrate by either Caspase-1 or ACE2 separates the Mca and Dnp moieties, leading to a measurable increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal provides a robust and reliable platform for identifying and characterizing potential enzyme inhibitors in a high-throughput format.

Target Enzymes:

-

Caspase-1: A critical inflammatory caspase involved in the activation of pro-inflammatory cytokines IL-1β and IL-18, and in pyroptosis, a form of programmed cell death. Inhibition of Caspase-1 is a promising therapeutic strategy for a range of inflammatory diseases.

-

Angiotensin-Converting Enzyme 2 (ACE2): A key enzyme in the renin-angiotensin system (RAS), ACE2 plays a crucial role in cardiovascular physiology by converting angiotensin II to the vasodilator angiotensin-(1-7). It is also the primary receptor for the entry of SARS-CoV-2 into host cells, making it a significant target for COVID-19 therapeutic research.

Principle of the Assay

The assay is based on the principle of FRET. The this compound substrate contains the recognition sequences for both Caspase-1 and ACE2. Upon enzymatic cleavage, the Mca fluorophore is liberated from the quenching effects of the Dnp group, resulting in a significant increase in fluorescence that can be monitored in real-time.

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅₃H₆₄N₁₀O₁₈ |

| Molecular Weight | 1145.13 g/mol |

| Excitation Wavelength | ~325 nm |

| Emission Wavelength | ~392 nm |

Inhibitor Screening Data

The following tables summarize the inhibitory activities of known compounds against Caspase-1 and ACE2, as determined using fluorogenic substrates. While specific IC50 values for this compound are not extensively published, the data presented for similar substrates provide a valuable reference for assay validation and comparison of inhibitor potency.

Table 1: Caspase-1 Inhibitor Potency

| Inhibitor | IC50 (nM) | Substrate Used | Reference |

| Ac-YVAD-CHO | 0.3 - 10 | Ac-YVAD-AMC/AFC | Published Data |

| Pralnacasan (VX-740) | 0.6 - 20 | Ac-YVAD-AMC/AFC | Published Data |

| Belnacasan (VX-765) | 0.5 - 15 | Ac-YVAD-AMC/AFC | Published Data |

Table 2: ACE2 Inhibitor Potency

| Inhibitor | IC50 (nM) | Substrate Used | Reference |

| MLN-4760 | 0.44 - 10 | Mca-APK(Dnp) / Mca-YVADAPK(Dnp) | [6] |

| DX600 | 1.5 - 30 | Mca-APK(Dnp) / Mca-YVADAPK(Dnp) | [6] |

Signaling Pathways

Experimental Protocols

Reagent Preparation

-

Assay Buffer:

-

Caspase-1 Assay Buffer: 100 mM HEPES, pH 7.4, 10% Sucrose, 0.1% CHAPS, 10 mM DTT (add fresh), 1 mM EDTA.

-

ACE2 Assay Buffer: 75 mM Tris-HCl, pH 7.5, 1 M NaCl, 0.5 mM ZnCl₂.

-

-